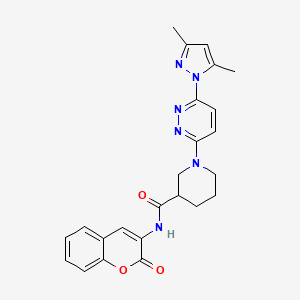
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24N6O3 and its molecular weight is 444.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-3-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocycles characterized by the presence of pyrazole, pyridazine, and piperidine moieties. Its molecular formula is C19H20N4O2, and it exhibits a molecular weight of approximately 336.39 g/mol. The structural complexity suggests multiple potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : Many derivatives of piperidine and pyridine are known for their anticancer properties. For instance, studies have shown that compounds with similar motifs can inhibit cell proliferation in various cancer cell lines.
- Kinase Inhibition : Aurora B kinase is a target for many anticancer drugs due to its role in cell division. Compounds that mimic the structure of our target compound may possess inhibitory effects on this kinase, leading to reduced tumor growth.
Anticancer Activity
A study focusing on hybrid compounds similar to our target demonstrated significant cytotoxic effects against human cancer cell lines such as HepG2 (hepatocellular carcinoma) and A549 (lung cancer). The IC50 values ranged from 0.25 μM to 9 μM, indicating potent activity against these cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 0.25 |
| Compound B | A549 | 9.0 |
| Target Compound | TBD | TBD |
The mechanism by which these compounds exert their effects often involves:
- Cell Cycle Arrest : Inducing senescence in cancer cells leads to an overall loss of cell morphology and migration capabilities.
- Inhibition of Anchorage-independent Growth : This is crucial for cancer metastasis; compounds that inhibit this process can effectively reduce tumor spread.
In Silico Studies
Computational studies have been employed to predict the binding affinity of the target compound to various biological targets. Molecular docking simulations suggest that it may interact effectively with proteins involved in tumorigenesis .
Docking Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Aurora B Kinase | -9.5 |
| Other Kinases | TBD |
Propriétés
IUPAC Name |
1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-N-(2-oxochromen-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-15-12-16(2)30(28-15)22-10-9-21(26-27-22)29-11-5-7-18(14-29)23(31)25-19-13-17-6-3-4-8-20(17)33-24(19)32/h3-4,6,8-10,12-13,18H,5,7,11,14H2,1-2H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLMKSNPJIMPGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCCC(C3)C(=O)NC4=CC5=CC=CC=C5OC4=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














